Neoruscogenin

Overview

Description

Mechanism of Action

Target of Action

Neoruscogenin is a potent and high-affinity agonist of the nuclear receptor RORα (NR1F1) . The retinoic acid receptor-related orphan receptors (RORs) belong to a subfamily of the nuclear receptor superfamily and possess prominent roles in circadian rhythm, metabolism, inflammation, and cancer .

Mode of Action

This compound interacts with its target, RORα, by binding to it, which is demonstrated by its activity in RORα reporter assays . This interaction results in the modulation of RORα target gene expression .

Biochemical Pathways

This compound affects the RORα pathway, which plays a crucial role in circadian rhythm, metabolism, inflammation, and cancer

Pharmacokinetics

This compound exhibits excellent microsomal stability, good bioavailability, and significant peripheral exposure in mice . These ADME properties suggest that this compound can be effectively absorbed and distributed in the body, metabolized without rapid degradation, and excreted in a reasonable timeframe.

Result of Action

The molecular and cellular effects of this compound’s action involve the modulation of RORα target gene expression . This modulation can potentially influence various biological processes, including circadian rhythm, metabolism, inflammation, and cancer .

Biochemical Analysis

Biochemical Properties

Neoruscogenin has been found to interact with the nuclear receptor RORα (NR1F1) with high affinity . It is an effective and high-affinity agonist of the nuclear receptor RORα (NR1F1) with an EC50 of 0.11 µM .

Cellular Effects

This compound has been shown to have a significant impact on cell function. It has been found to increase cell viability at concentrations ranging from 0.1-10 μM . At a concentration of 50 μM, it does not affect cell viability, and at 100 μM, it reduces cell viability . It promotes the differentiation of C2C12 myoblasts .

Molecular Mechanism

This compound exerts its effects at the molecular level by inhibiting the maturation of MSTN, thereby inhibiting its signal transduction . It further promotes protein synthesis metabolism, reduces protein degradation metabolism, and ultimately promotes the differentiation and hypertrophy of myoblasts .

Dosage Effects in Animal Models

In animal models, this compound has been shown to up-regulate the expression of several RORα-inducible genes in the liver when given orally at a dose of 3 mg/kg/d for seven days

Preparation Methods

Synthetic Routes and Reaction Conditions: Neoruscogenin can be synthesized through various chemical processes. One common method involves the hydrolysis of ruscogenin, another steroidal sapogenin found in Ruscus aculeatus . The hydrolysis process typically involves the use of acidic or basic conditions to break down the glycosidic bonds, yielding this compound as a product .

Industrial Production Methods: Industrial production of this compound often involves the extraction and purification from the rhizomes of Ruscus aculeatus. The extraction process includes steps such as drying, grinding, and solvent extraction, followed by chromatographic purification to isolate this compound . High-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS) are commonly used techniques for the analysis and quantification of this compound in industrial settings .

Chemical Reactions Analysis

Types of Reactions: Neoruscogenin undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form hydroxylated derivatives.

Reduction: Reduction reactions can convert this compound into its corresponding reduced forms, although specific examples are less commonly reported.

Substitution: Substitution reactions, particularly glycosylation, can occur at specific positions on the this compound molecule.

Common Reagents and Conditions:

Oxidation: Common reagents include microbial cultures such as Cunninghamella blakesleeana and Neosartorya hiratsukae.

Glycosylation: Enzymatic or chemical glycosylation can be achieved using glycosyl donors and appropriate catalysts.

Major Products:

Hydroxylated Derivatives: Hydroxylation at various positions on the this compound molecule.

Glycosylated Compounds: Glycosylation at specific positions, resulting in glycosylated derivatives.

Scientific Research Applications

Neoruscogenin has a wide range of scientific research applications, including:

Chemistry: this compound serves as a valuable tool in the study of steroidal sapogenins and their chemical properties.

Medicine: this compound has shown potential in the treatment of inflammatory conditions and muscle growth disorders.

Comparison with Similar Compounds

- Ruscogenin

- Diosgenin

- Tigogenin

- Sarsasapogenin

Neoruscogenin’s unique selectivity profile, excellent microsomal stability, and good bioavailability make it a valuable compound for scientific research and therapeutic applications .

Biological Activity

Neoruscogenin is a steroidal sapogenin derived from the plant Ruscus aculeatus, known for its diverse biological activities. Recent studies have highlighted its potential as a pharmacological agent, particularly as a high-affinity agonist for the nuclear receptor RORα (Retinoic Acid Receptor-related Orphan Receptor Alpha). This article explores the biological activity of this compound, including its mechanisms of action, effects on various biological systems, and implications for therapeutic applications.

This compound has been identified as a potent agonist of RORα, which plays a crucial role in regulating gene expression related to metabolism, immune response, and circadian rhythms. Research indicates that this compound selectively activates RORα without significantly affecting other nuclear receptors, making it a valuable tool for studying RORα functions in various biological contexts .

Effects on Muscle Development

A notable study demonstrated that this compound acts as a pro-myogenic factor by inhibiting the maturation of myostatin (MSTN), a negative regulator of muscle growth. This inhibition leads to enhanced muscle differentiation and growth, suggesting potential applications in muscle-wasting conditions .

Anti-inflammatory Properties

This compound exhibits anti-inflammatory effects through modulation of cytokine production. It has been shown to reduce levels of interleukin-6 (IL-6) in various experimental setups, indicating its potential to mitigate inflammation-related disorders .

Cytotoxicity and Cell Viability

The compound's effects on cell viability have been studied across different concentrations. At lower concentrations (0.1-10 μM), this compound promotes cell viability; however, at higher concentrations (50 μM and above), it exhibits cytotoxic effects, highlighting the importance of dosage in therapeutic applications .

Case Study 1: Muscle Growth Enhancement

In a controlled experiment involving C2C12 myoblasts, this compound was administered at varying concentrations. The results indicated a significant increase in myogenic differentiation markers at doses of 1-10 μM, while higher doses led to reduced cell viability. This suggests that this compound can effectively stimulate muscle growth while necessitating careful dosage management to avoid cytotoxicity.

Case Study 2: Anti-cachectic Effects

Research involving tumor-bearing mice treated with Coptidis rhizoma (which contains this compound) showed significant reductions in weight loss associated with cachexia. The treatment group maintained better nutritional parameters compared to controls, correlating with decreased IL-6 levels in serum and tumors .

Table 1: Biological Activities of this compound

Table 2: Concentration-Dependent Effects on Cell Viability

| Concentration (μM) | Effect on Cell Viability |

|---|---|

| 0.1 - 10 | Increased viability |

| 50 | No significant effect |

| 100 | Decreased viability |

Properties

IUPAC Name |

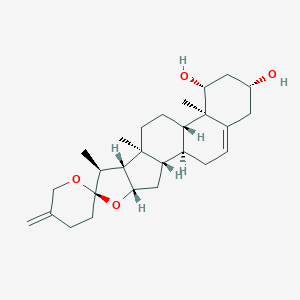

7,9,13-trimethyl-5'-methylidenespiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-14,16-diol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H40O4/c1-15-7-10-27(30-14-15)16(2)24-22(31-27)13-21-19-6-5-17-11-18(28)12-23(29)26(17,4)20(19)8-9-25(21,24)3/h5,16,18-24,28-29H,1,6-14H2,2-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALTRINCJVPIQNK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C2C(CC3C2(CCC4C3CC=C5C4(C(CC(C5)O)O)C)C)OC16CCC(=C)CO6 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H40O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60938850 | |

| Record name | Spirosta-5,25(27)-dien-1,3-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60938850 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

428.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17676-33-4 | |

| Record name | Spirosta-5,25(27)-dien-1,3-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60938850 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.